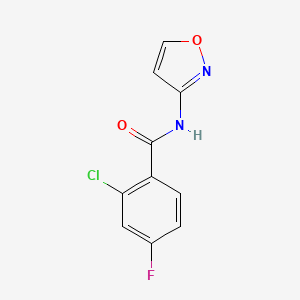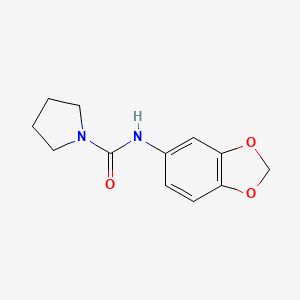![molecular formula C16H16BrNO3 B5366376 6-bromo-3-[(3-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5366376.png)
6-bromo-3-[(3-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-3-[(3-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. This compound has been the subject of much scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Applications De Recherche Scientifique
6-bromo-3-[(3-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one has been found to have potential applications in various fields of scientific research. In medicine, this compound has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, this compound has been studied for its potential use as a pesticide due to its insecticidal and antifungal properties. In industry, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions.
Mécanisme D'action
The mechanism of action of 6-bromo-3-[(3-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth or by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound has a low toxicity profile and does not cause any significant biochemical or physiological effects in animals at low doses. However, at high doses, this compound has been shown to cause liver toxicity and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-bromo-3-[(3-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one in lab experiments is its potential as a selective and potent anticancer agent. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 6-bromo-3-[(3-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one. One direction is to further investigate its potential as an anticancer agent and to study its mechanism of action in more detail. Another direction is to explore its potential as a pesticide and to study its effects on non-target organisms. Additionally, further research could be done to improve the solubility of this compound in water and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 6-bromo-3-[(3-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one involves the reaction of 3-methyl-1-piperidinylcarbonyl chloride with 6-bromo-2-hydroxycoumarin in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography or recrystallization.
Propriétés
IUPAC Name |
6-bromo-3-(3-methylpiperidine-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-10-3-2-6-18(9-10)15(19)13-8-11-7-12(17)4-5-14(11)21-16(13)20/h4-5,7-8,10H,2-3,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDOTKHFAMLVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5366302.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylbenzamide](/img/structure/B5366313.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B5366324.png)
![1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5366327.png)
![N-(2-methoxyethyl)-1'-[6-(methoxymethyl)pyrimidin-4-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5366332.png)
amine hydrochloride](/img/structure/B5366337.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5366345.png)

![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-pyrazole](/img/structure/B5366356.png)
![N-ethyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5366371.png)
![2-[2-(acetylamino)ethyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5366382.png)
![1-hydroxy-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}cyclopentanecarboxamide](/img/structure/B5366392.png)